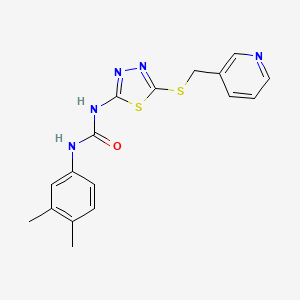
1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, such as the presence of a thiadiazole ring and a urea moiety, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
-
Formation of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Example: Reacting thiosemicarbazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Attachment of the Pyridin-3-ylmethyl Group:
- The thiadiazole intermediate is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the pyridin-3-ylmethyl group.
-
Formation of the Urea Derivative:
- The final step involves the reaction of the substituted thiadiazole with 3,4-dimethylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
-
Oxidation:
- The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction of the thiadiazole ring can yield thiourea derivatives.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Thiourea derivatives.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its inhibitory effects on certain enzymes.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
- Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is primarily attributed to its ability to interact with various molecular targets. The thiadiazole ring and urea moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-4-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Comparison:
- The position of the pyridinyl group (2-, 3-, or 4-position) can significantly affect the compound’s reactivity and biological activity.
- The presence of different substituents on the phenyl ring can also influence the compound’s properties, such as solubility and binding affinity to biological targets.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-11-5-6-14(8-12(11)2)19-15(23)20-16-21-22-17(25-16)24-10-13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLUKBAJRWFPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
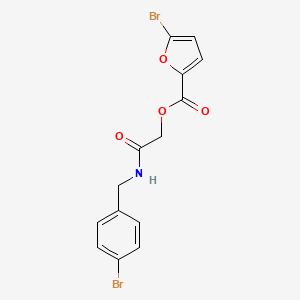

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)
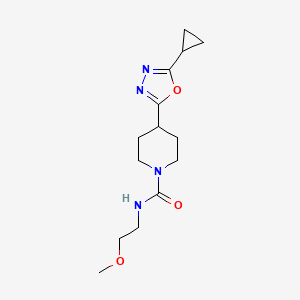
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
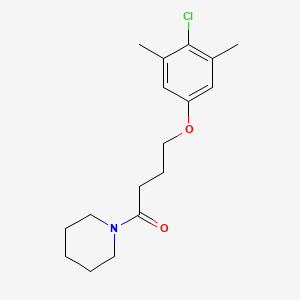

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)
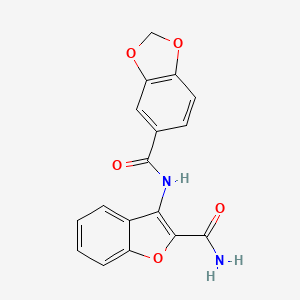

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)
![2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2878964.png)
